6-(4-fluorophenyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one
Description
The exact mass of the compound this compound is 410.13903326 g/mol and the complexity rating of the compound is 739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-(4-fluorophenyl)-3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4/c22-16-5-3-15(4-6-16)17-12-19(27)26(14-23-17)13-20(28)24-7-9-25(10-8-24)21(29)18-2-1-11-30-18/h1-6,11-12,14H,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBFKLBEEYFAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-Fluorophenyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one is a complex organic compound belonging to the dihydropyrimidinone class. This compound is characterized by a unique combination of functional groups, including a fluorophenyl group and a furan-2-carbonyl moiety attached to a piperazine, which may confer distinct biological activities. The molecular formula is with a molecular weight of approximately 410.4 g/mol.
Structural Features
The structure of this compound includes:
- Dihydropyrimidinone ring : A six-membered ring containing nitrogen atoms.
- Fluorophenyl group : The presence of fluorine enhances lipophilicity and potential interactions with biological targets.
- Furan-2-carbonyl group : This moiety may facilitate interactions through hydrogen bonding and contribute to the compound's biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor activity : Dihydropyrimidinones have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial properties : The structural components may enhance the compound's ability to interact with microbial targets.
- CNS activity : The piperazine moiety suggests potential neuropharmacological effects.
Antitumor Activity
A study on structurally similar compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of dihydropyrimidinones have been reported to inhibit the growth of human breast cancer cells with IC50 values in the low micromolar range.
Antimicrobial Properties
Compounds with similar structures have been evaluated for their antimicrobial activity against bacterial and fungal strains. Results indicated that derivatives containing the furan and piperazine groups exhibited notable inhibition against pathogens such as Staphylococcus aureus and Candida albicans.
CNS Activity
The potential for central nervous system (CNS) activity was explored through behavioral assays in animal models. Compounds with piperazine structures have shown anxiolytic and antidepressant-like effects in rodent models, suggesting that this compound may also possess similar properties.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one | Chlorine instead of fluorine | Moderate antitumor activity |
| 6-(3-Aminopiperidin-1-yl)-1-(2-bromo-5-fluorophenyl)methyl-pyrimidine | Variation in nitrogen-containing ring | Enhanced CNS activity |
| 6-(5-Fluoroindolyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one | Indole substitution | Stronger antimicrobial properties |
Case Studies
- Anticancer Efficacy : A recent study evaluated a series of dihydropyrimidinones against various cancer cell lines. The compound exhibited IC50 values ranging from 5 to 15 µM in breast cancer models.
- Neuropharmacological Evaluation : In behavioral studies using the forced swim test, compounds similar to the target compound showed significant reductions in immobility time, indicating potential antidepressant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
